molecular formula C23H36N2O2 B11455428 N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide

Cat. No.: B11455428
M. Wt: 372.5 g/mol
InChI Key: GYWKZNVXJDIVBU-UHFFFAOYSA-N
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Description

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenyl group, and an isoleucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of a suitable precursor, such as 4-methylcyclohexanone.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where 4-isopropylphenyl is introduced to the intermediate.

    Coupling with isoleucinamide: The final step involves coupling the intermediate with isoleucinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N2-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]glycinamide
  • N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]alaninamide

Uniqueness

N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-(4-propan-2-ylanilino)pentan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H36N2O2/c1-6-17(5)21(25-22(26)19-9-7-16(4)8-10-19)23(27)24-20-13-11-18(12-14-20)15(2)3/h11-17,19,21H,6-10H2,1-5H3,(H,24,27)(H,25,26)

InChI Key

GYWKZNVXJDIVBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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